2-(4-(Hydroxymethyl)naphthalen-2-yl)acetonitrile
CAS No.:
Cat. No.: VC15977171
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11NO |
|---|---|
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 2-[4-(hydroxymethyl)naphthalen-2-yl]acetonitrile |
| Standard InChI | InChI=1S/C13H11NO/c14-6-5-10-7-11-3-1-2-4-13(11)12(8-10)9-15/h1-4,7-8,15H,5,9H2 |
| Standard InChI Key | UWJIEUVRJPVKAS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2CO)CC#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name of 2-(4-(hydroxymethyl)naphthalen-2-yl)acetonitrile reflects its structural features: a naphthalene ring substituted at the 2-position with an acetonitrile group () and at the 4-position with a hydroxymethyl group (). The canonical SMILES representation is \text{C1=CC=C2C(=C1)C=C(C=C2CO)CC#N, illustrating the connectivity of the aromatic system and functional groups.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 197.23 g/mol | |
| InChI Key | UWJIEUVRJPVKAS-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2CO)CC#N |
Physical and Chemical Properties
Experimental and predicted physicochemical data provide insights into its behavior under various conditions:
The compound’s moderate polarity, derived from the hydroxymethyl and nitrile groups, influences its solubility in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Synthesis Pathways
Functional Group Modifications
Post-synthetic modifications may include:
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Oxidation: The hydroxymethyl group () can be oxidized to a carboxyl group () using agents like potassium permanganate ().
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Reduction: The nitrile group () may be reduced to an amine () via catalytic hydrogenation.
Reactivity and Applications
Nucleophilic Addition Reactions
The electron-deficient nitrile group participates in nucleophilic additions, enabling the formation of diverse derivatives:
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With Grignard Reagents: Forms ketones after hydrolysis (e.g., ).
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With Hydroxylamine: Produces amidoximes (), useful in coordination chemistry.
Polymer and Material Science Applications
Naphthalene-based nitriles serve as monomers for high-performance polymers due to their thermal stability. For example, copolymerization with dienes yields resins with applications in aerospace and electronics.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), hydroxymethyl (, δ 4.6–5.0 ppm), and nitrile-adjacent methylene (, δ 3.2–3.6 ppm).
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NMR: Distinct peaks for the nitrile carbon (δ 115–120 ppm) and quaternary aromatic carbons.
Infrared (IR) Spectroscopy
Key absorptions include:
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stretch: 3200–3500 cm (broad).
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stretch: 2240–2260 cm (sharp).
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